Thalassiolin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Thalassiolin B is typically isolated from the hydroethanolic extract of Thalassia testudinum . The extraction process involves the use of aqueous ethanol to obtain the crude extract, followed by bioassay-guided fractionation to isolate this compound . The structure of this compound is established using 1H and 13C NMR spectroscopy .
Chemical Reactions Analysis
Thalassiolin B undergoes various chemical reactions, including:
Inhibition of Enzymes: It inhibits the activity of cytochrome P450 enzymes, specifically CYP1A1 and CYP2B.
Antimutagenic Effects: This compound has been shown to inhibit benzo[a]pyrene-induced mutagenicity.
Scientific Research Applications
Thalassiolin B has a wide range of scientific research applications:
Mechanism of Action
Thalassiolin B exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Antinociceptive Action: This compound inhibits acid-sensing ion channels (ASICs) in dorsal root ganglion neurons, reducing pain sensation.
Cytotoxic Effects: It induces reactive oxygen species (ROS) generation and pro-apoptotic effects in cancer cells.
Comparison with Similar Compounds
Thalassiolin B can be compared with other sulphated flavone glycosides such as:
Thalassiolin A: Another compound isolated from Thalassia testudinum, known for its antibiotic activity.
Quercetin: A well-known flavonoid with antioxidant properties, but lacking the sulphate group present in this compound.
This compound stands out due to its unique sulphated structure, which contributes to its distinct biological activities .
Properties
CAS No. |
518057-59-5 |
---|---|
Molecular Formula |
C22H22O14S |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H22O14S/c1-32-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)34-14)33-22-21(36-37(29,30)31)20(28)19(27)17(8-23)35-22/h2-7,17,19-25,27-28H,8H2,1H3,(H,29,30,31)/t17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
UKJYXZRYJZSCBM-MIUGBVLSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OS(=O)(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.